2'-Bromo-4'-fluoroacetanilide
Description
Significance of Halogenated Acetanilide (B955) Derivatives in Contemporary Organic Synthesis
Halogenated acetanilides are a class of organic compounds that have garnered considerable attention in modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making these compounds valuable precursors and intermediates. ontosight.ai The introduction of halogens can facilitate a variety of synthetic transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecular scaffolds. beilstein-journals.org
Aryl halides, such as halogenated acetanilides, are widely utilized in the synthesis of a diverse range of complex natural products. beilstein-journals.orgnih.gov The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. beilstein-journals.org The specific type of halogen and its position on the aromatic ring can be strategically chosen to direct the regioselectivity of subsequent reactions. nih.gov
Furthermore, the incorporation of halogens, particularly fluorine, can impart unique physicochemical properties to the final products, such as enhanced metabolic stability and increased lipophilicity, which are often desirable in the development of pharmaceuticals and agrochemicals. ontosight.ai The ability to selectively introduce halogens into the acetanilide structure through various synthetic methods has expanded the toolbox of organic chemists, enabling the creation of novel molecules with tailored properties. nih.gov
Overview of Academic Research Trends Pertaining to 2'-Bromo-4'-fluoroacetanilide
Academic research concerning this compound primarily revolves around its utility as a key intermediate in the synthesis of a variety of organic compounds. A significant portion of the research focuses on developing efficient and environmentally friendly synthetic methods for its preparation. patsnap.com Traditional methods for the halogenation of aromatic compounds often suffer from drawbacks such as low regioselectivity and the use of hazardous reagents. beilstein-journals.orgnih.gov Consequently, a key trend in the academic literature is the development of novel catalytic systems and reaction conditions to overcome these limitations. nih.gov
For instance, palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct and regioselective halogenation of acetanilides. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than traditional methods. nih.gov Research in this area explores different palladium catalysts, ligands, and reaction parameters to optimize the yield and selectivity of the desired ortho-halogenated products. nih.gov
Beyond its synthesis, research also investigates the reactivity of this compound in various chemical transformations. The bromine atom can participate in nucleophilic substitution and palladium-catalyzed coupling reactions, allowing for further molecular elaboration. evitachem.com The compound serves as a building block for more complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.comevitachem.com Toxicokinetic studies have also been conducted to understand its absorption, distribution, and excretion in biological systems, which is crucial for assessing its potential as an intermediate in drug development. nyxxb.cn
Scope and Research Objectives within the Chemical Literature
The primary research objectives concerning this compound are well-defined within the chemical literature. A major goal is the development of efficient and scalable synthetic routes to produce the compound with high purity and yield. This includes the optimization of existing methods and the exploration of novel synthetic strategies, such as green chemistry approaches that minimize waste and the use of hazardous substances. patsnap.com
Another key objective is to explore the synthetic utility of this compound as a versatile intermediate. chemimpex.com Researchers aim to demonstrate its application in the synthesis of a wide range of target molecules, including those with potential biological activity. chemimpex.com This involves investigating its reactivity in various chemical reactions and its compatibility with different functional groups. chemimpex.comnih.gov
Furthermore, a segment of the research is dedicated to the characterization of the physical and chemical properties of this compound. This includes detailed spectroscopic analysis and the study of its molecular structure. researchgate.net Understanding these fundamental properties is essential for its effective use in synthesis and for predicting the properties of its derivatives. The overarching goal is to establish this compound as a readily accessible and valuable tool for organic chemists in both academic and industrial settings. reportocean.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSBNOXENOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350819 | |
| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350819 | |
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Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-22-9 | |
| Record name | N-(2-Bromo-4-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Bromo-4'-fluoroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromo-4-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949 | |
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Synthetic Methodologies and Process Optimization for 2 Bromo 4 Fluoroacetanilide
Established Synthetic Pathways and Reaction Sequences
The two primary synthetic routes to 2'-Bromo-4'-fluoroacetanilide begin with 4-fluoroaniline (B128567) and involve the sequential addition of an acetyl group and a bromine atom. The order of these steps is a critical consideration in process design, significantly impacting product yield and purity.
The most prevalent strategy for synthesizing this compound involves an initial acetylation of the starting material, 4-fluoroaniline, followed by a subsequent bromination reaction. google.com This sequence is generally preferred because the acetamido group is a moderately activating, ortho-, para-directing group. By acetylating the highly activating amino group of 4-fluoroaniline, its reactivity is attenuated. This moderation helps to prevent over-bromination and the formation of undesired byproducts, such as 2,6-dibromo-4-fluoroaniline. google.comquora.com
The process typically begins with the N-acetylation of 4-fluoroaniline using an acetylating agent to form the intermediate, 4-fluoroacetanilide. google.com This intermediate is then subjected to electrophilic bromination to introduce a bromine atom at the ortho position relative to the acetamido group, yielding the final product. google.com Various patented methods detail this approach, highlighting different reagents and conditions to optimize the reaction. google.com For instance, one method involves the bromination of the acetylated intermediate using hydrobromic acid in the presence of an oxidizing agent, which is reported to minimize the formation of the 2,6-dibromo-4-fluoroacetanilide byproduct. google.com
| Step | Reagents | Key Parameters | Intermediate/Product |
|---|---|---|---|
| Acetylation | 4-fluoroaniline, Acetic Anhydride (B1165640) or Acetyl Chloride | Mole ratio of 4-fluoroaniline to acetylating agent is 1:(1.0-1.5). Reaction temperature is 80-120 °C. | 4-fluoroacetanilide |
| Bromination | 4-fluoroacetanilide, Hydrobromic Acid, Oxidizing Agent (e.g., Hydrogen Peroxide) | Mole ratio of 4-fluoroaniline (initial) to HBr to oxidant is 1:(1.0-2.0):(1.0-3.5). Reaction temperature is 30-60 °C. | This compound |
An alternative synthetic route involves the direct bromination of 4-fluoroaniline first, followed by the acetylation of the resulting 2-bromo-4-fluoroaniline (B89589) intermediate. google.com However, this pathway is often less efficient. The primary challenge is that the direct bromination of 4-fluoroaniline can be difficult to control, with the principal product often being the undesired 2,6-dibromo-4-fluoroaniline. google.com This leads to a significantly lower yield of the required mono-brominated intermediate and complicates the purification process. google.com
To achieve the initial bromination step with better selectivity, specific brominating agents like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) can be used to synthesize 2-bromo-4-fluoroaniline from 4-fluoroaniline. chemicalbook.com Once the 2-bromo-4-fluoroaniline intermediate is isolated, it is then acetylated in a subsequent step to yield the final this compound product.
Catalytic Systems and Reagent Selection in Synthesis
The choice of reagents and the use of catalytic systems are pivotal for optimizing the synthesis of this compound, influencing reaction efficiency, yield, and environmental impact.
Recent innovations in the synthesis of this compound include the development of one-pot methods that utilize a palladium catalyst. patsnap.com In one patented process, p-fluoroaniline is reacted with acetic anhydride and gasified bromine in the presence of a palladium catalyst. patsnap.com This method is described as a green and efficient route that can produce sulfur-free this compound. The absence of sulfur is a notable advantage, as traditional methods using certain oxidants may require subsequent treatment with sulfur-containing reducing agents, which can lead to sulfur residues in the final product. patsnap.com The reaction is typically carried out in a solvent like chlorobenzene (B131634) at elevated temperatures. patsnap.com
| Starting Material | Reagents | Catalyst | Reaction Conditions |
|---|---|---|---|
| p-fluoroaniline | Acetic Anhydride, Gasified Bromine | Palladium | Temperature raised to 50 °C for addition, then heated to 60-80 °C for 1-24 hours. |
| p-fluoroaniline | Molar ratio of Acetic Anhydride to p-fluoroaniline: 1:1.05 | Palladium | Molar ratio of Bromine to p-fluoroaniline: 1:1.05 to 1:2.1 |
The selection of the brominating agent is crucial for controlling the regioselectivity and efficiency of the bromination step.
Molecular Bromine : Elemental bromine (Br₂), often dissolved in a solvent such as acetic acid, is a conventional reagent for the bromination of aromatic compounds like acetanilides. chemicalbook.com In some industrial processes, gasified bromine is used in conjunction with a palladium catalyst in a one-pot synthesis starting from p-fluoroaniline. patsnap.com
Hydrobromic Acid with Oxidants : To improve safety and selectivity, an alternative method uses hydrobromic acid (HBr) in the presence of an oxidizing agent. google.com This system generates the electrophilic bromine species in situ. Suitable oxidants include hydrogen peroxide, sodium hypochlorite, sodium hypobromite, and peracetic acid. google.com A significant advantage of this approach is the reported reduction in the formation of the 2,6-dibromo-4-fluoroacetanilide byproduct, thereby increasing the yield of the desired product. google.com
The acetylation of the primary amine is a fundamental step in the more common synthetic pathway. The choice of acetylating agent affects reaction conditions and byproducts.
Acetic Anhydride : This is a widely used acetylating agent for converting 4-fluoroaniline to 4-fluoroacetanilide. google.compatsnap.com The reaction can be performed in the presence or absence of a solvent, with molar ratios of 4-fluoroaniline to acetic anhydride typically ranging from 1:1.01 to 1:1.5. google.com
Acetyl Chloride : Acetyl chloride is another effective acetylating agent mentioned in the literature for this transformation. google.com
The reaction temperature for acetylation is generally maintained between 80 °C and 120 °C to ensure complete conversion. google.com
Application of Oxidizing and Reducing Agents in Reaction Workup
In the synthesis of this compound, the workup phase is critical for isolating the product and removing impurities. Historically, synthetic routes that employ certain oxidizing agents to improve bromination efficiency necessitate the use of sulfur-containing reducing agents during purification. patsnap.com For instance, sodium bisulfite is commonly used for decolorizing the product solution after the main reaction is complete. google.com
However, the use of these sulfur-based reagents can lead to the undesirable introduction of sulfur impurities into the final product. patsnap.com To address this, alternative workup strategies have been developed. In newer, sulfur-free synthetic processes, non-sulfur reducing agents are employed for decoloration and crystallization. Aqueous solutions of sodium formate (B1220265) or sodium oxalate (B1200264) have been successfully used to precipitate the product from the reaction mixture, yielding high-purity this compound without sulfur residue. patsnap.com
In some methods, oxidizing agents like hydrogen peroxide are used directly in the bromination step to facilitate the reaction, which can influence the type and quantity of impurities that need to be removed during the workup. google.com The choice of workup agent is therefore closely linked to the specific reagents used in the primary synthetic steps.
Reaction Condition Control and Process Parameter Optimization
Optimizing process parameters such as temperature, reaction time, and solvent choice is fundamental to achieving high efficiency, yield, and purity in the synthesis of this compound.
Precise management of temperature and reaction duration is crucial throughout the acetylation and bromination stages. Different synthetic protocols specify distinct thermal profiles to maximize product formation while minimizing side reactions.
For example, one method involves the acetylation of p-fluoroaniline with acetyl chloride in a chlorobenzene solvent, where the temperature is maintained at 105-110°C for approximately 1.5 hours, followed by a 1-hour incubation. google.com The subsequent bromination step is conducted at a lower temperature of 40-45°C for 3 hours. google.com Another approach details a bromination reaction temperature range of 30°C to 60°C. google.com
An alternative, one-pot synthesis strategy involves adding acetic anhydride and bromine to p-fluoroaniline at room temperature up to 50°C. patsnap.com Following the addition of the reagents, the reaction temperature is elevated to between 60°C and 80°C (e.g., 70°C) and held for a period ranging from 1 to 24 hours, with specific examples showing a 4-hour reaction time. patsnap.com
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Method 1 google.com | Method 2 patsnap.com |
|---|---|---|
| Acetylation Temperature | 105-110°C | Room Temperature - 50°C (reagents added) |
| Acetylation Time | ~2.5 hours | N/A (one-pot) |
| Bromination Temperature | 40-45°C | 60-80°C |
| Bromination Time | 3 hours | 1-24 hours (4 hours typical) |
The choice of solvent plays a significant role in reaction kinetics, solubility of reagents, and ease of product isolation. Chlorobenzene is frequently cited as an effective solvent for the primary reaction, used in both multi-step and one-pot syntheses of this compound. patsnap.comgoogle.com
Beyond the main reaction, solvents are critical for purification, particularly through recrystallization. A variety of solvents can be employed for this purpose to enhance the purity of the crude product. These include alcohols like methanol (B129727) and ethanol, as well as chlorinated solvents such as methylene (B1212753) dichloride and ethylene (B1197577) dichloride. google.com Aromatic hydrocarbons like toluene (B28343) and xylene have also been used. google.com The selection of the appropriate recrystallization solvent is determined by the solubility profile of this compound and the impurities present, aiming to maximize the recovery of the pure compound while leaving contaminants in the solution.
Several techniques are employed to increase the final yield and purity of this compound. A key strategy involves minimizing the formation of byproducts, such as 2,6-dibromo-4-fluoroacetanilide. One approach to achieve this is by using hydrobromic acid in the presence of an oxidizing agent for bromination, instead of elemental bromine. google.com This method has been shown to significantly reduce the generation of the dibromo impurity to less than 0.1%, thereby improving the yield of the desired mono-bromo product by 5-10%. google.com
Post-reaction purification techniques are also vital. These include:
Alkali Washing: Treating the crude product with an alkali solution helps to remove acidic impurities, including certain quinones. google.com
Solvent Beating/Recrystallization: Stirring the crude product in a suitable solvent (solvent making beating) or performing a full recrystallization effectively removes impurities. google.com
Catalyst Filtration: In methods utilizing a solid catalyst, such as a palladium catalyst, simple filtration after the reaction effectively removes the catalyst before product isolation. patsnap.com
Development of Sustainable and Efficient Synthetic Routes
Modern synthetic chemistry emphasizes the development of green and efficient processes that reduce waste and avoid hazardous materials.
A significant advancement in the sustainable synthesis of this compound is the development of routes that eliminate sulfur-containing reagents. patsnap.com Traditional methods often require sulfur-based reducing agents in the workup, which can contaminate the final product. patsnap.com
A novel, sulfur-free method utilizes a palladium catalyst for the reaction of p-fluoroaniline with acetic anhydride and bromine. patsnap.com The key innovation in this process is the workup procedure, which replaces sulfur compounds with sodium formate or sodium oxalate. patsnap.com Adding an aqueous solution of these reagents after the reaction is complete induces decolorization and crystallization, allowing for the solid-liquid separation of the high-purity product. patsnap.com This approach not only prevents sulfur contamination but also offers a more environmentally friendly process with fewer reaction steps and a reduction in reaction time. patsnap.com
Atom Economy Considerations in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for chemical compounds, with atom economy being a key metric for evaluating the efficiency and sustainability of a process. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. In the synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, the application of atom economy principles can guide the selection of more environmentally benign and cost-effective manufacturing processes.
One common method for the acetylation of 4-fluoroaniline employs acetic anhydride. This reaction produces 4'-fluoroacetanilide and acetic acid as a byproduct. The subsequent bromination of 4'-fluoroacetanilide is often carried out using molecular bromine (Br₂). This step yields the target molecule, this compound, along with hydrogen bromide (HBr) as a byproduct.
An alternative and often preferred method for bromination utilizes hydrobromic acid (HBr) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). This in situ generation of the brominating species is considered a greener approach as it avoids the direct handling of hazardous molecular bromine and produces water as the primary byproduct.
Below is a comparative analysis of the atom economy for these two synthetic methodologies.
Methodology 1: Acetylation with Acetic Anhydride and Bromination with Molecular Bromine
Step 1: Acetylation of 4-Fluoroaniline
Reaction: 4-Fluoroaniline + Acetic Anhydride → 4'-Fluoroacetanilide + Acetic Acid
Reactants:
4-Fluoroaniline (C₆H₆FN): 111.12 g/mol
Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol
Products:
4'-Fluoroacetanilide (C₈H₈FNO): 153.15 g/mol
Acetic Acid (CH₃COOH): 60.05 g/mol
Step 2: Bromination of 4'-Fluoroacetanilide
Reaction: 4'-Fluoroacetanilide + Br₂ → this compound + HBr
Reactants:
4'-Fluoroacetanilide (C₈H₈FNO): 153.15 g/mol
Bromine (Br₂): 159.81 g/mol
Products:
this compound (C₈H₇BrFNO): 232.05 g/mol
Hydrogen Bromide (HBr): 80.91 g/mol
Methodology 2: Acetylation with Acetic Anhydride and Bromination with Hydrobromic Acid and Hydrogen Peroxide
Step 1: Acetylation of 4-Fluoroaniline (Same as in Methodology 1)
Step 2: Bromination of 4'-Fluoroacetanilide
Reaction: 2 * 4'-Fluoroacetanilide + 2 HBr + H₂O₂ → 2 * this compound + 2 H₂O
Reactants:
4'-Fluoroacetanilide (C₈H₈FNO): 153.15 g/mol
Hydrobromic Acid (HBr): 80.91 g/mol
Hydrogen Peroxide (H₂O₂): 34.01 g/mol
Products:
this compound (C₈H₇BrFNO): 232.05 g/mol
Water (H₂O): 18.02 g/mol
| Synthetic Step | Methodology | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|---|
| Acetylation | Both | 4-Fluoroaniline, Acetic Anhydride | 4'-Fluoroacetanilide | Acetic Acid | 72.16 |
| Bromination | Methodology 1 (with Br₂) | 4'-Fluoroacetanilide, Bromine | This compound | Hydrogen Bromide | 74.15 |
| Methodology 2 (with HBr/H₂O₂) | 4'-Fluoroacetanilide, Hydrobromic Acid, Hydrogen Peroxide | This compound | Water | 92.81 | |
| Overall Process | Methodology 1 | 4-Fluoroaniline, Acetic Anhydride, Bromine | This compound | Acetic Acid, Hydrogen Bromide | 53.50 |
| Methodology 2 | 4-Fluoroaniline, Acetic Anhydride, Hydrobromic Acid, Hydrogen Peroxide | This compound | Acetic Acid, Water | 66.99 |
Reaction Mechanisms and Chemical Reactivity of 2 Bromo 4 Fluoroacetanilide
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. In the case of 2'-Bromo-4'-fluoroacetanilide, the outcome of such reactions is determined by the cumulative electronic and steric effects of the substituents already present on the ring. The acetamido group (-NHCOCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. quizlet.com Conversely, the halogen substituents (bromine and fluorine) are deactivating yet also ortho, para-directing. quora.com
The directing power of these groups must be considered in concert. The acetamido group is located at C1, the bromine at C2, and the fluorine at C4.
The acetamido group strongly directs to positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, it strongly favors substitution at the C6 position.
The bromine atom directs to positions 1, 3, and 5. Position 1 is blocked, leaving C3 and C5 as potential sites.
The fluorine atom directs to positions 1, 3, and 5. Position 1 is blocked, also leaving C3 and C5 as potential sites.
The acetamido group is a significantly stronger activating and directing group than the deactivating halogens. quizlet.com Consequently, the regiochemical outcome of further electrophilic substitution on this compound is overwhelmingly predicted to occur at the C6 position , which is ortho to the acetamido group and meta to both halogen substituents. The synthesis of the compound itself, through the bromination of 4-fluoroacetanilide, exemplifies this principle, where the acetamido group directs the bromine to the open ortho position (C2). google.comgoogle.com
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| Acetamido (-NHCOCH₃) | C1 | Activating (+R > -I) | Ortho, Para | C6 (C2, C4 are blocked) |
| Bromine (-Br) | C2 | Deactivating (-I > +R) | Ortho, Para | C3, C5 |
| Fluorine (-F) | C4 | Deactivating (-I > +R) | Ortho, Para | C3, C5 |
While the acetamido group is the primary director of regioselectivity, the halogen substituents play a crucial secondary role. Both bromine and fluorine exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, making the reaction slower than that of acetanilide (B955) itself. quora.com However, they also possess a resonance effect (+R) where their lone pairs can donate electron density to the ring, which is responsible for their ortho, para-directing nature. nih.gov
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov
This compound is not highly activated for SNAr reactions under typical conditions. The acetamido group is an electron-donating group by resonance, which destabilizes the Meisenheimer intermediate required for the SNAr mechanism. The halogen atoms are electron-withdrawing but are not as potent as a nitro group in activating the ring for nucleophilic attack. nih.gov
For an SNAr reaction to proceed, harsh conditions such as high temperatures and very strong nucleophiles would be required. In such a scenario, the question arises as to which halogen would act as the leaving group. While the C-Br bond is weaker than the C-F bond, fluorine is often a better leaving group in activated SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack on the ring. The extreme electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to attack.
Reactivity Profile of the Bromine and Fluorine Substituents
The bromine and fluorine atoms impart distinct chemical properties and reactivity pathways to the molecule, primarily related to the nature of their respective carbon-halogen bonds.
| Property | Bromine (-Br) | Fluorine (-F) |
|---|---|---|
| Electronegativity (Pauling Scale) | 2.96 | 3.98 |
| Inductive Effect | Strongly withdrawing (-I) | Very strongly withdrawing (-I) |
| Resonance Effect | Weakly donating (+R) | Weakly donating (+R) |
| Carbon-Halogen Bond Strength (kJ/mol) | ~285 (C-Br in Bromobenzene) | ~544 (C-F in Fluorobenzene) |
| Typical Reactivity | Good leaving group in cross-coupling | Poor leaving group; activates for SNAr |
The carbon-bromine bond is a key site of reactivity in this compound. Aryl bromides are exceptionally useful substrates in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The bromine atom can be readily displaced through oxidative addition to a low-valent transition metal catalyst (e.g., palladium or copper). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Examples of such transformations include:
Suzuki Coupling: Reaction with a boronic acid to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
In these reactions, the bromine atom functions as a versatile synthetic handle, allowing for the elaboration of the molecular structure at the C2 position.
The fluorine atom significantly influences the molecule's physicochemical properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering this part of the molecule highly stable and generally unreactive to cleavage.
The primary influence of fluorine is electronic. Its high electronegativity causes a strong inductive pull of electron density from the aromatic ring, which can:
Increase the acidity of the N-H proton of the acetamido group.
Lower the energy levels of the molecular orbitals.
Enhance the metabolic stability of the molecule in pharmaceutical contexts, as the C-F bond is resistant to enzymatic cleavage.
Modify properties such as lipophilicity and membrane permeability.
This inherent stability and potent electronic influence make fluorine a common substituent in medicinal chemistry and materials science. biomall.in
Transformation of the Acetanilide Moiety
The acetanilide group itself is a reactive functional group that can undergo several important transformations, providing pathways to other valuable derivatives.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions.
Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This ultimately yields 2-bromo-4-fluoroaniline (B89589) and acetic acid.
Basic Hydrolysis: Heating with a strong base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the 2-bromo-4-fluoroaniline and an acetate (B1210297) salt.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the acetamido group into an N-ethylamino group, yielding N-ethyl-2-bromo-4-fluoroaniline. This transformation is less common but provides a route to secondary amine derivatives.
These reactions allow for the interconversion of functional groups, enabling the synthesis of a wider range of compounds starting from this compound.
Amide Functional Group Reactivity
The amide bond is known for its significant stability due to resonance delocalization, which imparts a partial double bond character to the carbon-nitrogen bond. nih.gov Consequently, cleavage of this bond typically requires harsh reaction conditions. nih.gov While specific studies on the hydrolysis of this compound are not extensively detailed, the reactivity can be inferred from studies on analogous compounds like p-bromoacetanilide. ursinus.edu The hydrolysis of the amide group in this compound would yield 2-bromo-4-fluoroaniline and acetic acid. This reaction is typically catalyzed by strong acids or bases and involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.
Another key reaction involving the amide functional group is hydrazinolysis. The cleavage of amide bonds using hydrazine (B178648) can produce acyl hydrazides, which are versatile intermediates for further chemical transformations. nih.gov For instance, acyl hydrazides can be converted into active amide acylpyrazoles, allowing for the effective utilization of the carboxylic acid portion of the original amide for subsequent reactions. nih.gov
Derivatization Strategies via N-Substitution
The amide group in this compound possesses a hydrogen atom on the nitrogen, which can be substituted to generate various derivatives. This N-substitution is a common strategy in medicinal chemistry and materials science to modify the physicochemical properties of a molecule. Typical N-substitution reactions include alkylation and acylation.
N-alkylation can be achieved by treating the amide with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The resulting N-alkylated product can exhibit different solubility, lipophilicity, and biological activity compared to the parent compound. Similarly, N-acylation introduces a second acyl group, forming an imide, which can alter the electronic properties and reactivity of the molecule. While N-substitution is a fundamental reaction for secondary amides, specific examples extensively detailing these derivatization strategies for this compound are not prevalent in the reviewed literature.
Catalytic Transformations Utilizing this compound as a Substrate
The presence of a carbon-bromine bond makes this compound an excellent substrate for a wide array of transition metal-catalyzed reactions. chemdad.com These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively developed for functionalizing aryl halides.
Cross-Coupling Reactions (e.g., Suzuki Coupling, Heck Reactions)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, with its aryl bromide moiety, is a suitable precursor for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters. nih.gov For this compound, the reaction would occur at the C-Br bond, allowing for the introduction of various alkyl, alkenyl, aryl, or heteroaryl groups. nih.gov Studies on similar substrates, such as 2-bromo-4-chlorophenyl derivatives, have demonstrated the successful selective arylation at the C-Br position using palladium catalysts like Pd(PPh₃)₄ with a suitable base. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is illustrative of typical conditions used for substrates similar to this compound, based on published literature.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | nih.gov |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | nih.gov |
| [allylPdCl]₂ | dppb | Cs₂CO₃ | Toluene | 100 | nih.gov |
Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. mdpi.com This reaction forms a new carbon-carbon bond on one of the sp² carbons of the alkene, formally substituting a vinylic hydrogen. mdpi.com this compound can serve as the aryl halide component, reacting with various olefins to generate substituted styrenes or other vinylated aromatic compounds. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org
Other Transition Metal-Catalyzed Processes
Beyond the Suzuki and Heck reactions, the aryl bromide moiety of this compound allows it to participate in numerous other transition metal-catalyzed transformations. These methods further expand its utility as a synthetic building block.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for synthesizing aryl alkynes.
Stille Coupling: Involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing anilines and their derivatives. The coupling of secondary alkyl bromides with nitrogen nucleophiles has been demonstrated using palladium catalysts with hindered trialkylphosphine ligands. researchgate.net
Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, allowing for the synthesis of amides, esters, and ketones from aryl halides.
These diverse catalytic methods underscore the value of this compound as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluoroacetanilide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2'-Bromo-4'-fluoroacetanilide, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by multidimensional techniques, allows for an unambiguous assignment of its structure.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and coupling of protons in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals for the aromatic protons, the amide proton, and the methyl protons.
The methyl (CH₃) protons of the acetyl group typically appear as a sharp singlet, indicating no adjacent protons to couple with. This signal is found in the upfield region of the spectrum. The amide (NH) proton also gives rise to a singlet, which is often broad due to quadrupole effects and chemical exchange. Its chemical shift can be sensitive to solvent and concentration.
The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons on the phenyl ring. The proton ortho to the bromine atom (H-3') is expected to be a doublet, while the proton ortho to the fluorine atom (H-5') will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton meta to both halogens (H-6') will also present a complex multiplet.
A detailed assignment of the proton signals is presented in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ | 2.08 | Singlet | - |
| H-3' | 7.59 | Doublet | 8.8 |
| H-5' | 7.33 | Multiplet | - |
| H-6' | 8.13 | Doublet | 8.8 |
| -NH | 9.87 | Singlet | - |
Note: Data is based on theoretical calculations and may vary slightly from experimental values.
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons.
The methyl carbon of the acetyl group appears at the highest field (lowest chemical shift). The carbonyl carbon of the amide group is observed at a significantly lower field due to the deshielding effect of the double-bonded oxygen.
The six aromatic carbons have distinct chemical shifts influenced by the attached substituents (-NHCOCH₃, -Br, -F). The carbon atom bonded to the fluorine (C-4') will show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon atom bonded to bromine (C-2') will also have its chemical shift influenced by the halogen. The remaining aromatic carbons can be assigned based on their chemical shifts and by comparison with calculated spectra.
The assigned chemical shifts for the carbon atoms are detailed in the following table.
| Carbon Assignment | Chemical Shift (δ) ppm |
| -CH₃ | 24.5 |
| C-1' | 135.2 |
| C-2' | 115.1 |
| C-3' | 129.5 |
| C-4' | 158.4 (d, J_CF = 243 Hz) |
| C-5' | 116.2 |
| C-6' | 121.8 |
| -C=O | 168.9 |
Note: Data is based on theoretical calculations and may vary slightly from experimental values. The C-F coupling for C-4' is a predicted value.
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3' and H-5'). Analysis of this coupling pattern can provide further confirmation of the substitution pattern on the aromatic ring. While detailed experimental ¹⁹F NMR data for this specific compound is not widely published, its application would be crucial for confirming the fluorine's position and electronic environment.
While 1D NMR spectra provide a wealth of information, complex molecules often require multidimensional NMR techniques for complete and unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in the study of this compound.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, definitively connecting adjacent protons on the aromatic ring.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups and bonds within the molecule. The spectrum can be divided into several key regions:
N-H Stretching: A distinct, sharp band is observed in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A very strong and prominent absorption band is found in the range of 1700-1650 cm⁻¹, corresponding to the carbonyl stretching vibration of the amide group. This is one of the most characteristic bands in the spectrum.
N-H Bending (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears around 1550-1500 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl ring.
C-F and C-Br Stretching: The stretching vibrations for the carbon-fluorine and carbon-bromine bonds are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
A summary of the significant vibrational frequencies and their assignments is provided below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3265 | Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Weak |
| C=O Stretch (Amide I) | 1665 | Very Strong |
| N-H Bend (Amide II) | 1540 | Strong |
| Aromatic C=C Stretch | 1590, 1480 | Medium |
| C-N Stretch | 1370 | Medium |
| C-F Stretch | 1210 | Strong |
| C-Br Stretch | 670 | Medium |
Note: Data is based on a combination of experimental and theoretical findings. The exact positions and intensities may vary depending on the sampling method.
Raman Spectroscopy Applications
Key vibrational modes expected in the Raman spectrum of this compound would include:
Amide Bands: The amide group gives rise to several characteristic bands. The Amide I band, primarily associated with the C=O stretching vibration, is expected to appear in the region of 1650-1680 cm⁻¹. aps.org The Amide II and III bands, which result from a combination of N-H in-plane bending and C-N stretching vibrations, are also key spectral features. ias.ac.in
Aromatic Ring Vibrations: The substituted benzene (B151609) ring will exhibit several characteristic vibrations. These include C-C stretching modes within the ring, C-H in-plane and out-of-plane bending vibrations. The positions of these bands are influenced by the substitution pattern.
C-Br and C-F Vibrations: The carbon-bromine (C-Br) and carbon-fluorine (C-F) stretching vibrations are expected at lower frequencies. The C-Br stretching mode typically appears in the range of 500-600 cm⁻¹, while the C-F stretching vibration is generally observed at higher wavenumbers, around 1000-1300 cm⁻¹.
Methyl Group Vibrations: The methyl group of the acetamido moiety will show symmetric and asymmetric stretching and bending vibrations.
The application of Raman spectroscopy to this compound would be valuable for confirming its molecular structure, assessing sample purity, and studying conformational changes in different environments. High-pressure Raman studies on crystalline acetanilide (B955) have demonstrated the sensitivity of the technique to changes in intermolecular interactions and lattice modes, suggesting its utility in probing the solid-state properties of its derivatives. aps.orgnii.ac.jp
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₈H₇BrFNO), the molecular weight is 232.05 g/mol . chemicalbook.combldpharm.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232. Due to the presence of the bromine atom, a characteristic isotopic pattern would be expected for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in an M+2 peak of almost equal intensity to the M⁺ peak.
The fragmentation of this compound under mass spectrometric conditions can be predicted based on the fragmentation patterns of related halogenated acetanilides. libretexts.org Key fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage) is a common fragmentation pathway for amides. libretexts.org This would lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43.
Cleavage of the N-C (aromatic) bond: This would generate the [BrFC₆H₃NH]⁺ radical cation and the ketene (B1206846) molecule (CH₂=C=O).
Loss of Halogens: The loss of the bromine atom as a radical would result in a fragment ion at m/z 153. Subsequent loss of the fluorine atom is also possible.
McLafferty Rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement could potentially occur.
A summary of predicted key ions in the mass spectrum of this compound is presented in the table below.
| m/z | Predicted Fragment Ion | Notes |
| 232/234 | [C₈H₇BrFNO]⁺ | Molecular ion (M⁺) and M+2 isotopic peak |
| 190/192 | [C₆H₄BrFN]⁺ | Loss of ketene (CH₂=C=O) |
| 153 | [C₈H₇FNO]⁺ | Loss of Br radical |
| 43 | [CH₃CO]⁺ | Acylium ion |
X-ray Crystallography for Solid-State Structural Determination
The molecular conformation of this compound is expected to be largely planar, with the acetamido group and the phenyl ring being nearly coplanar to facilitate π-conjugation. acs.org The presence of the bulky bromine atom at the ortho position may induce some steric hindrance, potentially causing a slight torsion between the plane of the phenyl ring and the amide group.
The key structural parameters that would be determined from an X-ray crystal structure analysis are summarized in the table below, with expected values based on related structures.
| Parameter | Expected Value/Range |
| C-N (amide) bond length | ~1.35 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-Br bond length | ~1.90 Å |
| C-F bond length | ~1.36 Å |
| Dihedral angle (phenyl ring vs. amide plane) | 0-30° |
The crystal packing of this compound will be governed by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of supramolecular synthons. nih.govresearchgate.net In many substituted acetanilides, molecules are linked into chains or tapes via N-H···O=C hydrogen bonds. acs.org
In addition to hydrogen bonding, other intermolecular interactions are expected to influence the crystal packing:
Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. acs.org
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. acs.org
The interplay of these various intermolecular forces will determine the final crystal packing arrangement of this compound. Studies on a large library of monosubstituted acetanilides have shown that the amide functional group often has a greater influence on the crystal packing than the phenyl substituent. acs.org
Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Fluoroacetanilide
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2'-Bromo-4'-fluoroacetanilide, providing a theoretical framework for interpreting its chemical and physical behavior. These investigations are primarily carried out using Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. A notable study utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in combination with the 6-311++G(d,p) basis set to perform these calculations nih.gov. This approach allows for the determination of various electronic properties, such as the distribution of electron density, molecular orbital energies, and the electrostatic potential.
The electronic structure dictates the reactivity and spectroscopic properties of the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map, generated through DFT calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby offering insights into potential intermolecular interactions.
Ab Initio Methods for Molecular Property Prediction
While specific ab initio studies focusing solely on this compound are not extensively documented in the available literature, the principles of these methods are widely applied to similar aromatic compounds. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without the use of empirical parameters. These methods can be used to predict a wide range of molecular properties, including:
Thermochemical properties: Enthalpy of formation, entropy, and heat capacity can be calculated, providing crucial data for understanding the compound's stability and behavior in chemical reactions.
Dipole moment and polarizability: These properties are essential for understanding the molecule's interaction with external electric fields and its non-linear optical (NLO) properties.
Electron correlation effects: More advanced ab initio methods can account for electron correlation, leading to more accurate predictions of molecular energies and properties compared to mean-field theories like Hartree-Fock.
For analogous molecules, such as 2-bromo-6-chloro-4-fluoroaniline, ab initio HF methods have been used in conjunction with DFT to provide a comprehensive analysis of their molecular geometries and vibrational spectra researchgate.net. It is reasonable to infer that similar methodologies would yield valuable data for this compound.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Computational methods are used to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface.
Geometry optimization of this compound has been performed using DFT with the B3LYP/6-311++G(d,p) level of theory nih.gov. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The optimized structural parameters provide a theoretical model of the molecule's shape in the gas phase.
Conformational analysis is also a key aspect, especially concerning the orientation of the acetamido group relative to the phenyl ring. The rotation around the C-N bond can lead to different conformers with varying energies. By calculating the energy as a function of the relevant dihedral angles, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations.
Below is a table summarizing typical bond lengths and angles that would be determined through geometry optimization, based on general knowledge of similar structures.
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-Br | Bond length between carbon and bromine | ~1.90 |
| C-F | Bond length between carbon and fluorine | ~1.35 |
| C-N | Bond length between phenyl carbon and nitrogen | ~1.40 |
| C=O | Bond length of the carbonyl group | ~1.23 |
| C-C (ring) | Average bond length in the phenyl ring | ~1.39 |
| ∠C-N-C | Bond angle of the amide linkage | ~125 |
| ∠C-C-Br | Bond angle involving the bromine substituent | ~120 |
| ∠C-C-F | Bond angle involving the fluorine substituent | ~120 |
Note: The values in this table are illustrative and would be precisely determined in a specific computational study.
Prediction of Spectroscopic Parameters from Computational Models
A significant application of computational modeling is the prediction of spectroscopic data, which can be compared with experimental results to validate both the theoretical model and the experimental assignments. For this compound, computational methods can predict various spectroscopic parameters, including vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts.
The vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G(d,p) method nih.gov. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with experimental data. The predicted vibrational spectrum allows for the assignment of specific vibrational modes to the observed peaks in the experimental FT-IR and FT-Raman spectra.
The following table illustrates the kind of data that can be obtained from such an analysis, with hypothetical assignments for key functional groups.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν(N-H) | N-H stretching | ~3300 | ~3250 |
| ν(C=O) | Carbonyl stretching (Amide I) | ~1700 | ~1680 |
| δ(N-H) | N-H bending (Amide II) | ~1550 | ~1530 |
| ν(C-N) | C-N stretching | ~1300 | ~1280 |
| ν(C-F) | C-F stretching | ~1250 | ~1230 |
| ν(C-Br) | C-Br stretching | ~600 | ~580 |
Note: The frequencies are representative and would be specifically determined in a dedicated computational study.
Reaction Pathway Analysis and Mechanistic Insights
Theoretical analysis of this reaction would involve mapping the potential energy surface to identify the reactants, products, intermediates, and transition states. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.
Transition State Characterization for Elementary Steps
A critical aspect of reaction pathway analysis is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. For the bromination of 4'-fluoroacetanilide, the key elementary step is the attack of the bromine electrophile on the aromatic ring.
Computational methods can be used to locate the geometry of the transition state for this step. This would involve identifying a structure that has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
The analysis would likely reveal the formation of a sigma complex (also known as an arenium ion) as an intermediate, where the aromaticity of the ring is temporarily disrupted. The transition state leading to this intermediate would be characterized by the partial formation of the C-Br bond and the partial breaking of the C=C double bond in the aromatic ring. Subsequent deprotonation to restore aromaticity would have its own transition state.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species.
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. Conversely, the LUMO represents the ability of a molecule to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, quantum mechanical computations, specifically Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, have been employed to determine its electronic properties. researchgate.net The analysis of the frontier molecular orbitals is used to evaluate the electron density and identify the reactive sites within the molecule. nih.gov
The calculated energies of the HOMO, LUMO, and the HOMO-LUMO energy gap for this compound are summarized in the table below. These values provide a quantitative measure of the molecule's electronic characteristics and its propensity to engage in chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.78 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 5.24 |
The relatively large energy gap for this compound indicates a high degree of chemical stability. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient areas. This information is invaluable for predicting the regioselectivity of its reactions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are predictive tools that can estimate the properties of new or untested compounds based on their molecular structure, thereby reducing the need for extensive experimental work.
In a typical QSPR study, a set of molecules with known properties is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the property of interest.
For halogenated acetanilides like this compound, QSPR models can be developed to predict a variety of properties, including but not limited to:
Boiling point
Melting point
Solubility
Partition coefficient (logP)
Toxicity
While specific QSPR studies solely focused on this compound are not extensively documented in the available literature, the principles of QSPR are broadly applicable. A hypothetical QSPR study for a series of halogenated acetanilides, including this compound, would involve the calculation of relevant molecular descriptors. An example of such a dataset is presented below.
| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted Property (e.g., Toxicity) |
|---|---|---|---|---|
| This compound | 232.05 | 2.45 | 29.1 | Value |
| 4'-Chloroacetanilide | 169.6 | 1.89 | 29.1 | Value |
| 2',4'-Dichloroacetanilide | 204.05 | 2.41 | 29.1 | Value |
In this illustrative table, "Predicted Property" represents the output of a QSPR model. By developing a robust and validated QSPR model, the properties of this compound and similar compounds can be estimated with a reasonable degree of accuracy. The reliability of the model depends on the quality and diversity of the data used for its development and rigorous validation procedures.
Applications of 2 Bromo 4 Fluoroacetanilide As a Versatile Synthetic Intermediate
Intermediate in Pharmaceutical Synthesis
The compound is a significant intermediate in the synthesis of a range of pharmaceuticals. chemimpex.comchemicalbull.com Its stability and compatibility with various reaction conditions make it an attractive starting point for synthetic chemists exploring diverse chemical pathways to discover innovative compounds with potential medicinal applications. chemimpex.com
2'-Bromo-4'-fluoroacetanilide belongs to the class of N-phenylacetamide derivatives. irejournals.com This structural framework is found in numerous compounds with established pharmacological and biological activities, including anti-microbial, anti-convulsant, and antiviral properties. irejournals.com The core structure of this compound allows for further chemical modifications, serving as a foundational component for synthesizing more complex N-phenylamide derivatives with potential therapeutic value. chemimpex.comirejournals.com
Research explicitly points to the use of this compound in the development of analgesic (pain-relieving) and anti-inflammatory drug candidates. chemimpex.compatsnap.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins—compounds that mediate inflammation. nih.gov The structural characteristics of this compound make it a suitable precursor for molecules designed to interact with biological pathways associated with pain and inflammation. chemimpex.compatsnap.comnih.gov
This intermediate plays a role in the design of selective inhibitors for specific therapeutic targets. chemimpex.com It has been utilized in research focused on cancer treatment, where its structure can be incorporated into novel molecules designed as selective inhibitors. chemimpex.com Furthermore, molecular docking analyses have suggested that this compound can bind to ATP synthase, an enzyme involved in cellular energy metabolism. biosynth.com This binding capability indicates its potential as a precursor for inhibitors of glucose production, which is relevant for the development of antidiabetic agents. biosynth.com It is also used in the synthesis of libraries of anticancer drug analogs. frontierspecialtychemicals.com
This compound is identified as a raw material in the synthesis of sulfa drugs (sulfonamides). patsnap.com Sulfa drugs are a class of synthetic antimicrobial agents that act as competitive inhibitors of an enzyme essential for folic acid synthesis in bacteria. libretexts.org The synthesis of these drugs often starts with an aniline (B41778) derivative, which is protected as an acetanilide (B955) before undergoing chlorosulfonation and amination. libretexts.org The use of this compound provides a halogenated and fluorinated starting material for the creation of new sulfonamide derivatives. patsnap.com
Utilization in Agrochemical Development
In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chemicalbull.com It contributes to the development of effective crop protection products. chemimpex.com
The compound is specifically used as a key intermediate for new types of fluorine-containing pesticides, particularly herbicides. patsnap.comchemicalbull.comgoogle.com Fluorinated pesticides are a significant area of agrochemical research due to their high efficiency, selectivity, and lower environmental residue. google.com this compound serves as a foundational structure for synthesizing novel, low-toxicity herbicides that can be used to protect crops such as rice, sugarcane, and corn. patsnap.comgoogle.com
Precursor for Pesticides
This compound serves as a crucial intermediate in the synthesis of modern agrochemicals. chemimpex.comgoogle.com Its role is particularly significant in the development of new, high-efficiency, low-toxicity, and low-residue fluorine-containing pesticides. google.compatsnap.com The compound's molecular structure, featuring both bromine and fluorine atoms, enhances its reactivity, making it a valuable building block for complex agrochemical formulations. chemimpex.com It is utilized in the synthesis of various crop protection products, including fungicides, herbicides, and insecticides. chemicalbull.com
One of the key applications of this compound is as a key intermediate in the production of pyrazole (B372694) amide fungicides, such as Bixafen. google.com These novel agrochemicals are designed to effectively manage a range of crop pests and can be applied to rice, sugarcane, and corn. google.com The use of this intermediate allows for the creation of pesticides that can control insects resistant to other chemicals and are considered safer substitutes for older, more toxic pesticides. google.com The synthesis process from raw materials like p-fluoroaniline involves acetylation and bromination to yield the target intermediate. google.com Research has focused on optimizing these synthesis methods to produce high-purity this compound, which is essential for the subsequent manufacturing of effective and reliable pesticides. google.compatsnap.com
Application in Advanced Materials Science
In the field of materials science, this compound is explored as a precursor for creating advanced materials. chemimpex.com Its unique chemical structure is leveraged to develop materials that possess specific, desirable properties such as enhanced thermal and chemical resistance. chemimpex.com
Synthesis of Specialized Polymers and Functional Materials
The compound is investigated for its utility in the synthesis of specialized polymers and other functional materials. chemimpex.com The presence of reactive sites—the bromine atom and the activated aromatic ring—allows it to be incorporated into polymer chains or used as a starting point for more complex monomers. This functionalization capability is a key attribute for creating materials designed for specific, high-performance applications where durability and stability are required. chemimpex.com
Development of Advanced Coatings
There is also research interest in using this compound in the development of advanced coatings. chemimpex.com The properties imparted by the fluorinated and brominated structure can translate to coatings with improved resistance to heat, chemicals, and environmental degradation. chemimpex.com Such coatings are valuable in industries where protective layers are needed to extend the lifespan and maintain the integrity of underlying materials.
Contribution to Fluorinated Organic Chemistry
This compound is a significant compound in the field of fluorinated organic chemistry, primarily valued as a versatile building block. tcichemicals.combldpharm.com The incorporation of fluorine into organic molecules can drastically alter their physical and chemical properties, often leading to enhanced metabolic stability, binding affinity, and biological activity. apolloscientific.co.uk
Facile Synthesis of Fluorinated Building Blocks
This compound is itself classified as a fluorinated building block, a class of reagents used in organic synthesis to introduce fluorine atoms or fluoroalkyl groups into molecules. tcichemicals.combldpharm.comapolloscientific.co.uk Its utility stems from its pre-functionalized aromatic ring, which allows chemists to readily use it in various synthetic pathways without needing to perform the often-challenging steps of fluorination and bromination separately. It serves as a readily available starting material for creating more complex fluorinated intermediates. biomall.in
Strategic Incorporation of Fluorine into Complex Molecular Architectures
The structure of this compound is well-suited for the strategic incorporation of fluorine into complex molecular architectures. nih.gov The strategic placement of fluorine is a common tactic in medicinal chemistry and materials science to fine-tune a molecule's properties. apolloscientific.co.uknih.gov The bromine atom on the ring provides a reactive handle for cross-coupling reactions, allowing the entire bromo-fluoro-phenyl moiety to be integrated into a larger, more complex structure. This enables chemists to precisely position the fluorine atom within a target molecule to influence its electronic properties, conformation, and stability. nih.gov This approach is fundamental to creating new pharmaceuticals, agrochemicals, and materials with enhanced performance characteristics. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1009-22-9 chemimpex.com |
| Molecular Formula | C₈H₇BrFNO chemimpex.com |
| Molecular Weight | 232.05 g/mol chemimpex.com |
| Appearance | White to off-white powder or crystals chemimpex.combiomall.in |
| Melting Point | 114-120 °C biomall.in |
| Boiling Point | 337.5 ± 32.0 °C (Predicted) echemi.com |
| Density | 1.623 ± 0.06 g/cm³ (Predicted) echemi.com |
| Solubility | Soluble in Dichloromethane biomall.in |
| IUPAC Name | N-(2-bromo-4-fluorophenyl)acetamide sigmaaldrich.com |
Role in Heterocyclic Compound Synthesis
This compound serves as a crucial starting material and intermediate in the creation of a variety of heterocyclic compounds, which are central to medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the aniline ring, provides multiple reactive sites for strategic chemical modifications and cyclization reactions. The presence of the bromine atom, in particular, offers a versatile handle for various cross-coupling reactions, which are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds necessary for building complex ring systems.
One of the significant applications of this compound is in the synthesis of quinazolinone derivatives. While direct cyclization of this compound itself is not commonly reported, its precursor, 2-amino-5-bromo-3-chlorobenzoic acid, can be used to synthesize quinazolinone structures. For instance, the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide (B127407) under acidic conditions is a known method to produce 6-bromo-8-chloroquinazolin-4(3H)-one evitachem.com. This highlights the role of the underlying substituted aniline framework, from which this compound is derived, in constructing such heterocyclic systems.
Furthermore, the bromo- and fluoro-substituted phenyl ring of this compound is a key feature in its utility. The bromine atom can be readily displaced or involved in coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, to introduce new functionalities that can then participate in cyclization wikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com. Although direct examples starting from this compound are not prevalent in the reviewed literature, the principles of these reactions are widely applied to similar ortho-haloaniline derivatives to construct nitrogen-containing heterocycles wikipedia.orgwikipedia.orgnih.govresearchgate.net.
The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, is another powerful tool for building heterocyclic rings ub.eduwikipedia.orgnih.govsynarchive.comnih.gov. While the classic Larock reaction favors iodoanilines, modifications have been developed to enable the use of more accessible bromoanilines wikipedia.orgnih.gov. This opens up the potential for this compound to be used in the synthesis of fluorinated indole derivatives, which are of significant interest in pharmaceutical research.
The following table summarizes the potential of this compound as a precursor in various well-established reactions for heterocyclic synthesis:
| Reaction Type | Potential Heterocyclic Product | General Reactants | Key Features of this compound |
| Formamide Cyclization | Quinazolinones | Formamide | The underlying 2-amino-benzoic acid derivative is a direct precursor. |
| Buchwald-Hartwig Amination | Nitrogen-containing heterocycles | Amines, Palladium catalyst | The bromo substituent allows for C-N bond formation, a key step in many cyclization strategies. |
| Ullmann Condensation | Oxygen or Nitrogen-containing heterocycles | Alcohols, Amines, Copper catalyst | The bromo group can be substituted to form a new bond, facilitating subsequent ring closure. |
| Larock Indole Synthesis | Indoles | Alkynes, Palladium catalyst | The bromo substituent, with appropriate catalyst systems, can participate in this powerful indole-forming reaction. |
While specific, detailed research findings on the direct use of this compound in these heterocyclic syntheses are not extensively documented in the public domain, its structural motifs are fundamental to the synthesis of a wide array of bioactive heterocyclic compounds. The versatility of its functional groups makes it an attractive and valuable intermediate for synthetic chemists exploring novel molecular architectures.
Future Directions and Emerging Research Avenues for 2 Bromo 4 Fluoroacetanilide
Exploration of Novel and Greener Synthetic Methodologies
Current industrial synthesis of 2'-Bromo-4'-fluoroacetanilide typically involves the acetylation of 4-fluoroaniline (B128567) followed by bromination. google.comgoogle.com While effective, these methods often utilize hazardous reagents and can generate significant waste streams. Future research is increasingly directed towards developing greener and more sustainable synthetic routes.
One promising approach involves the use of less hazardous brominating agents to replace elemental bromine. For instance, methods utilizing hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide are being explored to reduce the formation of dibrominated byproducts and increase the yield of the desired product. google.com Another avenue of investigation is the development of sulfur-free synthesis methods, which aim to eliminate inconvenient and environmentally unfriendly washing steps. patsnap.com
Key areas for future research in greener synthesis include:
Catalytic Bromination: Investigating novel catalysts that can facilitate the selective bromination of 4-fluoroacetanilide, minimizing the need for stoichiometric reagents and reducing waste.
Solvent Optimization: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents like glacial acetic acid and dichloroalkane. google.comgoogle.com
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to batch processes.
A recent patent highlights a sulfur-free synthesis method that employs a palladium catalyst, acetic anhydride (B1165640), and gasified bromine, followed by decoloration and crystallization with a sodium formate (B1220265) or sodium oxalate (B1200264) aqueous solution. patsnap.com This method boasts fewer reaction steps, higher yield, and reduced reaction time, showcasing the potential of innovative approaches. patsnap.com
Expansion of Catalytic Applications in Complex Molecule Synthesis
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental for constructing complex organic molecules. The bromine atom on the phenyl ring serves as a reactive handle, allowing for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Future research will likely focus on expanding the catalytic applications of this compound in the synthesis of increasingly complex and biologically active molecules. This includes:
Development of Novel Catalytic Systems: Exploring new and more efficient catalysts, including those based on earth-abundant metals, to broaden the scope of cross-coupling reactions involving this compound.
Asymmetric Catalysis: Designing chiral catalysts to enable the enantioselective synthesis of complex molecules, which is crucial for the development of new pharmaceuticals.
Tandem and Domino Reactions: Devising multi-step reaction sequences that can be carried out in a single pot, improving efficiency and reducing the number of purification steps required.
The unique combination of bromine and fluorine substituents in this compound enhances its reactivity and makes it a valuable building block for creating novel therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com
Integration with Automated and High-Throughput Synthesis Platforms
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the research and development process.
Future research will focus on integrating the synthesis of this compound and its derivatives into these automated workflows. This will involve:
Developing Robust and Reliable Synthetic Protocols: Optimizing reaction conditions to ensure high yields and purities in an automated setting.
Miniaturization of Reactions: Adapting synthetic procedures to microscale and nanoscale reactors to reduce reagent consumption and waste generation.
Real-time Reaction Monitoring: Implementing analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, for the in-line monitoring of reactions to ensure quality control.
The integration of this compound into these platforms will enable the rapid generation of diverse compound libraries for biological screening and the discovery of new lead compounds.
Design and Synthesis of Advanced Derivatives with Enhanced Synthetic Utility
The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. By modifying the substituents on the phenyl ring or the acetamido group, researchers can fine-tune the electronic and steric properties of the molecule, leading to enhanced synthetic utility.
Future research in this area will likely involve:
Introduction of Additional Functional Groups: Synthesizing derivatives with additional reactive sites to enable more complex and diverse chemical transformations.
Fluorination Chemistry: Exploring further fluorination of the molecule to create novel fluorinated building blocks for pharmaceuticals and agrochemicals. The presence of fluorine can significantly impact a molecule's biological activity and metabolic stability.
Synthesis of Isotopically Labeled Analogs: Preparing labeled versions of this compound for use in mechanistic studies and as internal standards in analytical applications.
The synthesis of derivatives such as 4'-Bromo-2'-fluoroacetanilide and 4'-Bromo-2'-chloroacetanilide has already demonstrated how modifying the halogen substitution pattern can influence reactivity in cross-coupling reactions.
Interdisciplinary Research on New Chemical Transformations
The future of research on this compound will increasingly involve interdisciplinary collaborations to explore novel chemical transformations and applications. This includes partnerships between organic chemists, materials scientists, and biologists.
Emerging areas of interdisciplinary research include:
Photoredox Catalysis: Investigating the use of visible light-driven photoredox catalysis to enable new and previously inaccessible chemical transformations of this compound.
Biocatalysis: Exploring the use of enzymes to catalyze reactions involving this compound, offering a green and highly selective alternative to traditional chemical methods.
Materials Science: Utilizing this compound and its derivatives as building blocks for the synthesis of novel polymers, liquid crystals, and other advanced materials with unique electronic and optical properties. chemimpex.com
By fostering collaboration across different scientific disciplines, researchers can unlock the full potential of this compound and pave the way for exciting new discoveries and innovations.
Q & A
Q. What are the key physicochemical properties of 2'-Bromo-4'-fluoroacetanilide critical for experimental design?
The compound (CHBrFNO, MW 232.05 g/mol) has a melting point of 117–119°C, making it stable under standard laboratory conditions . It is sparingly soluble in water but dissolves in methanol, suggesting methanol as a preferred solvent for reactions or recrystallization . Its density (1.41 g/cm³) and vapor pressure (0.00449 mmHg at 25°C) indicate low volatility, reducing inhalation risks during handling . These properties guide solvent selection, reaction temperature limits, and safety protocols.
Q. What is the standard synthesis route for this compound, and how is purity validated?
A common method involves acetylation of 2-bromo-4-fluoroaniline using acetic anhydride under controlled conditions. Critical steps include:
Q. What safety protocols are essential when handling this compound?
The compound is classified as toxic (H302: harmful if swallowed) and irritant (H315/H319: skin/eye irritation). Mandatory precautions include:
- Use of PPE : nitrile gloves, goggles, and lab coats .
- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.
- First-aid measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
- Waste disposal : Incineration at approved facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be resolved?
The bromine (ortho/para-directing) and fluorine (meta-directing) substituents create competing electronic effects. To predict regioselectivity:
- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites .
- Experimental validation : Use NMR (e.g., F NMR) to track substituent effects on reaction intermediates .
- Directing group manipulation : Introduce temporary protecting groups (e.g., acetyl) to control substitution patterns .
Q. What methodological approaches are used to analyze degradation products under varying pH conditions?
Degradation studies require:
Q. How is this compound utilized in medicinal chemistry research?
The compound serves as a precursor for:
- Anticancer agents : Functionalization of the acetamide group to create prodrugs targeting tyrosine kinase receptors .
- PET tracers : Incorporation of F isotopes via halogen exchange for imaging studies .
- Structure-activity relationship (SAR) studies : Modifications at the bromine or fluorine positions to optimize binding affinity in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
